

The First Synthesis of tert-Butyl Hypochlorite: A Technical Guide

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Compound of Interest

Compound Name: **tert-BUTYL HYPOCHLORITE**

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Abstract

This document details the seminal synthesis of **tert-butyl hypochlorite** ((CH₃)₃COCl). While the first reported synthesis was conducted by F. D. Chattaway and O. G. Backeberg in 1923, this guide provides a detailed protocol based on the well-established and reliable methods published in Organic Syntheses. The synthesis involves the reaction of tert-butyl alcohol with chlorine in an alkaline solution. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the experimental procedure, quantitative data, and a visualization of the reaction pathway.

Introduction

tert-Butyl hypochlorite is a versatile and commercially available reagent used for a variety of organic transformations, including chlorinations and oxidations. Its first synthesis was reported by Chattaway and Backeberg in the Journal of the Chemical Society in 1923. The fundamental and most common method for its preparation, which is highlighted in this guide, involves the chlorination of tert-butyl alcohol in the presence of a base.^[1] This method has been refined over the years, with detailed and reliable procedures published in Organic Syntheses, a testament to its significance and utility in the field of chemistry.

Experimental Protocols

Two primary and reliable methods for the synthesis of **tert-butyl hypochlorite** are presented below, both adapted from procedures published in Organic Syntheses.

Method A: Synthesis from tert-Butyl Alcohol and Chlorine Gas

This procedure is adapted from a method that utilizes the direct reaction of chlorine gas with an alkaline solution of tert-butyl alcohol.[\[1\]](#)

Materials:

- tert-Butyl alcohol (1 mole, 74 g, 96 mL)
- Sodium hydroxide (2 moles, 80 g)
- Chlorine gas
- Water
- 10% Sodium carbonate solution
- Calcium chloride (for drying)

Equipment:

- 2-L three-necked round-bottomed flask
- Mechanical stirrer
- Gas inlet tube
- Gas outlet tube
- Water bath
- Separatory funnel

Procedure:

- A solution of 80 g of sodium hydroxide in approximately 500 mL of water is prepared in a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube extending nearly to the bottom of the flask, and a gas outlet tube.
- The flask is placed in a water bath maintained at 15–20°C.
- Once the solution has cooled, 74 g (96 mL, 1 mole) of tert-butyl alcohol is added, followed by enough water (about 500 mL) to create a homogeneous solution.
- With constant stirring, chlorine gas is passed into the mixture. For the first 30 minutes, the flow rate should be approximately 1 liter per minute. This is followed by an additional 30 minutes at a reduced rate of 0.5–0.6 liters per minute.
- After the chlorine addition is complete, the upper oily layer of **tert-butyl hypochlorite** is separated using a separatory funnel.
- The product is washed with 50-mL portions of a 10% sodium carbonate solution until the washings are no longer acidic.
- Finally, the product is washed four times with an equal volume of water and dried over calcium chloride.

Method B: Synthesis using Commercial Bleach Solution

This alternative method utilizes a commercial bleach solution (sodium hypochlorite) and is considered a simpler and safer procedure for laboratory-scale preparations.[\[2\]](#)

Materials:

- Commercial household bleach solution (e.g., Clorox, ~5.25% NaOCl), 500 mL
- tert-Butyl alcohol (0.39 mole, 37 mL)
- Glacial acetic acid (0.43 mole, 24.5 mL)
- 10% aqueous sodium carbonate solution
- Water

- Calcium chloride (for drying)

Equipment:

- 1-L Erlenmeyer or round-bottomed flask
- Mechanical stirrer
- Ice bath
- 1-L separatory funnel

Procedure:

- 500 mL of commercial household bleach solution is placed in a 1-L flask equipped with a mechanical stirrer.
- The flask is cooled in an ice bath with rapid stirring until the temperature of the solution is below 10°C.
- A solution of 37 mL (0.39 mole) of tert-butyl alcohol and 24.5 mL (0.43 mole) of glacial acetic acid is added in a single portion to the rapidly stirred bleach solution.
- Stirring is continued for approximately 3 minutes.
- The entire reaction mixture is then transferred to a 1-L separatory funnel.
- The lower aqueous layer is discarded. The upper, oily yellow organic layer is washed first with 50 mL of 10% aqueous sodium carbonate solution and then with 50 mL of water.
- The product is dried over 1 g of calcium chloride and filtered.

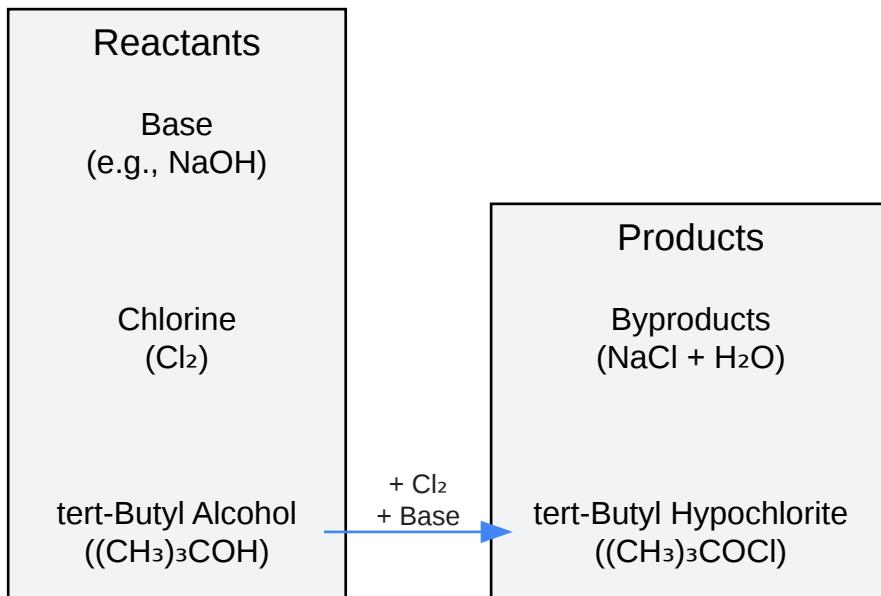
Quantitative Data

The following table summarizes the quantitative data for the two described synthetic methods.

Parameter	Method A (Chlorine Gas)	Method B (Bleach Solution)
Yield	72–99% (78–107 g)	70–80% (29.6–34 g)
Purity	Sufficiently pure for most purposes	99–100%
Density (d^{20}_{20})	0.910 g/cm ³	Not specified
Refractive Index ($n^{20}D$)	1.403	Not specified

Reaction Pathway

The overall chemical transformation for the synthesis of **tert-butyl hypochlorite** from tert-butyl alcohol and chlorine in the presence of a base is depicted below.

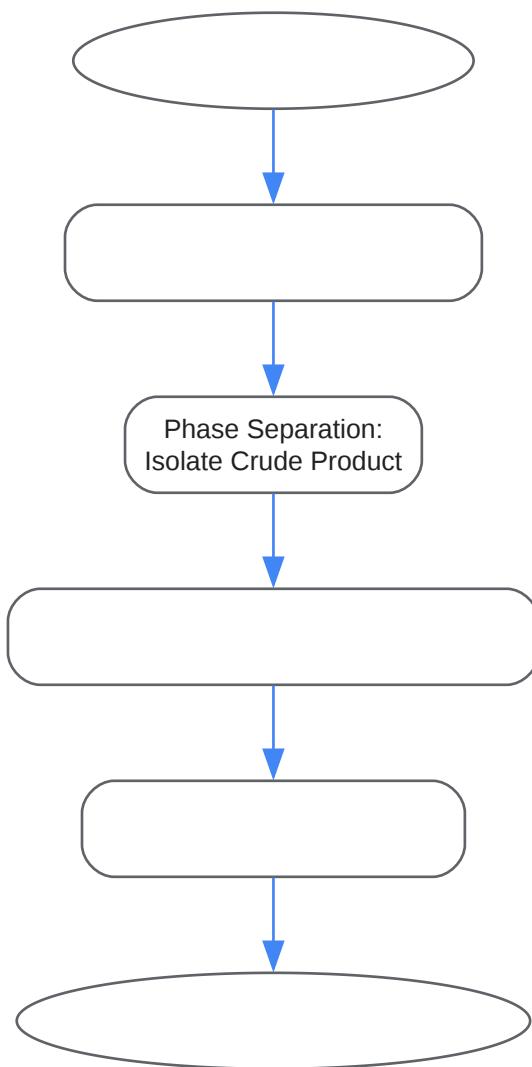


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Caption: Synthesis of **tert-Butyl Hypochlorite**.

Experimental Workflow

The general experimental workflow for the synthesis and purification of **tert-butyl hypochlorite** is outlined in the following diagram.



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Caption: General Experimental Workflow.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
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